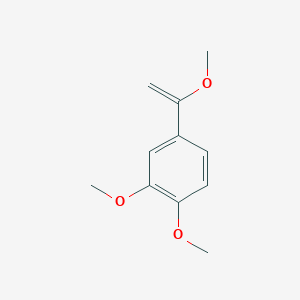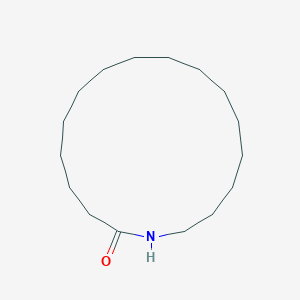
Aza-2-cycloheptadecanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aza-2-cycloheptadecanone is a nitrogen-containing heterocyclic compound It is a member of the azacycloalkane family, characterized by a nitrogen atom incorporated into a cyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aza-2-cycloheptadecanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of dihaloalkanes using nickel(II) iodide, zinc, and ligands such as 2,2’-bipyridine or 4,4’-dimethyl-2,2’-bipyridine in dimethylacetamide . This process successfully cyclizes a variety of dibromide and diiodine amines to give azacycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
Aza-2-cycloheptadecanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom plays a crucial role.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azacycloheptadecanones, amine derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Aza-2-cycloheptadecanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Aza-2-cycloheptadecanone involves its interaction with molecular targets through its nitrogen atom. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Aza-2-cycloheptadecanone can be compared with other azacycloalkanes such as:
Aza-diarylethenes: Known for their photochromic properties and used in molecular photoswitches.
Azacyclooctane: Another nitrogen-containing heterocycle with different ring size and properties.
Azepane: A seven-membered nitrogen-containing ring with applications in pharmaceuticals
These compounds share the common feature of having a nitrogen atom in a cyclic structure but differ in ring size, chemical properties, and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C16H31NO |
|---|---|
Poids moléculaire |
253.42 g/mol |
Nom IUPAC |
azacycloheptadecan-2-one |
InChI |
InChI=1S/C16H31NO/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-16/h1-15H2,(H,17,18) |
Clé InChI |
TVJPDXTZUDNPKW-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCCC(=O)NCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


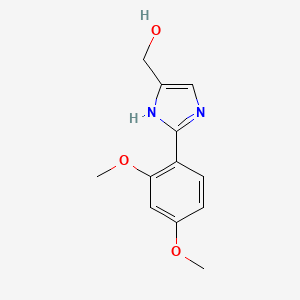
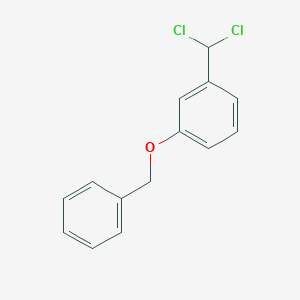

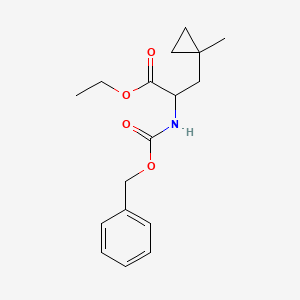
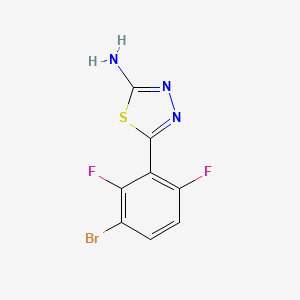


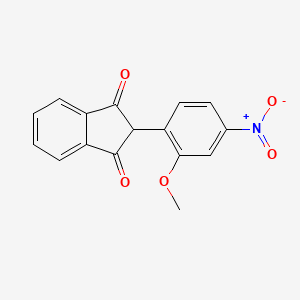
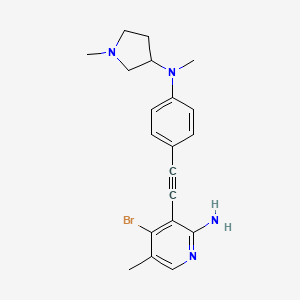
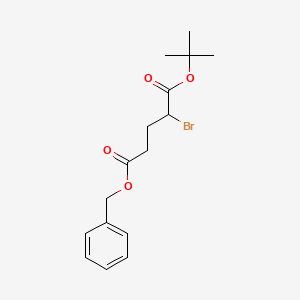
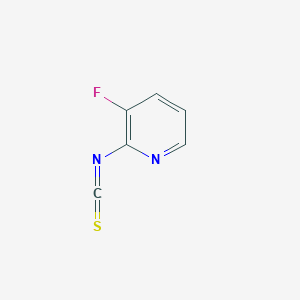
![1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone](/img/structure/B13685016.png)

